4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Overview
Description
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(methylthio)-N-(3-phenylpropyl)benzenesulfonamide is 321.08572120 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Catalysis
4-(Methylthio)-N-(3-phenylpropyl)benzenesulfonamide is utilized in chemical synthesis processes, where its derivatives serve as intermediates for various chemical reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a catalyst system, leading to the production of dihydro-phenanthridine derivatives. Such reactions are pivotal in the synthesis of complex organic molecules, showcasing the compound's role in facilitating bond formations through oxidative cross-coupling reactions (Miura et al., 1998).
Luminescence and Antibacterial Properties
The compound's derivatives have been explored for their luminescent properties and potential antibacterial applications. Modified derivatives of 4-(methylthio)-N-(3-phenylpropyl)benzenesulfonamide have been synthesized and employed to construct new metal complexes, which exhibit significant luminescence. These properties are systematically investigated, indicating the compound's versatility in developing materials with potential applications in sensing, imaging, and antibacterial treatments (Feng et al., 2021).
Anticancer and Antimicrobial Activities
Research into the compound's derivatives has demonstrated potential anticancer and antimicrobial activities. Novel derivatives have been synthesized with varying substituents, showing significant in vitro antitumor activity against a range of human tumor cell lines. Such studies highlight the compound's potential in the development of new anticancer agents, contributing to the ongoing search for effective treatments against various cancers (Sławiński et al., 2012). Additionally, derivatives have shown antimicrobial properties, suggesting their use in combating bacterial infections and exploring their mechanism of action to develop new antibiotics (Iqbal et al., 2006).
Carbonic Anhydrase Inhibition
The compound's derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. This inhibition capability indicates potential therapeutic applications, particularly in treating conditions like glaucoma, where managing intraocular pressure is crucial. Such research underscores the compound's relevance in medicinal chemistry, offering pathways to new treatments (Casini et al., 2002).
Properties
IUPAC Name |
4-methylsulfanyl-N-(3-phenylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-20-15-9-11-16(12-10-15)21(18,19)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINUBLAQFQPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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